Prodrug of 2'-C-Methylguanosine Exhibits 500-Fold Increase in Cellular Potency Against HCV Replicon Compared to Parent Nucleoside
The parent nucleoside 2'-C-methylguanosine has poor intrinsic antiviral activity in cell culture due to inefficient phosphorylation. The application of a double prodrug approach to create INX-08189 (a phosphoramidate prodrug of 6-O-methyl-2'-C-methylguanosine) results in an EC50 of 10 nM in the HCV genotype 1b subgenomic replicon assay [1]. This represents a 500-fold increase in potency compared to the parent nucleoside, 2'-C-methylguanosine, which has an EC50 of 3.5 µM in the same assay [2].
| Evidence Dimension | Antiviral Potency in HCV Replicon Assay (EC50) |
|---|---|
| Target Compound Data | 10 nM (as prodrug INX-08189) |
| Comparator Or Baseline | 2'-C-methylguanosine (parent nucleoside): 3.5 µM |
| Quantified Difference | 500-fold increase in potency |
| Conditions | HCV genotype 1b subgenomic replicon cells |
Why This Matters
This demonstrates the critical necessity of a prodrug strategy to achieve clinically relevant antiviral activity, validating the compound's primary use as a building block for advanced drug candidates rather than as a standalone agent.
- [1] McGuigan, C., et al. (2010). Design, synthesis and evaluation of a novel double pro-drug: INX-08189. A new clinical candidate for hepatitis C virus. Bioorganic & Medicinal Chemistry Letters, 20(16), 4850-4854. View Source
- [2] McGuigan, C. (2012). Design, synthesis and biological evaluation of novel anti-HCV nucleosides and nucleotides: from bench to the clinical trials. (Doctoral dissertation, Cardiff University). View Source
